molecular formula C23H15ClN4O8S B2879636 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate CAS No. 851093-96-4

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate

Cat. No.: B2879636
CAS No.: 851093-96-4
M. Wt: 542.9
InChI Key: IKWIZBLWFAIFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate is a complex synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a pyrazole core, which is a privileged scaffold in medicinal chemistry known for diverse biological activities . The compound is further functionalized with two distinct nitroaromatic systems—a 4-nitrobenzenesulfonyl group and a 2-chloro-5-nitrobenzoate ester. This specific architecture suggests potential as a key intermediate in organic synthesis or for developing pharmacologically active molecules. Research into similar sulfonyl- and nitro-containing pyrazole derivatives has shown their value as novel, selective antagonists for neurological targets such as the D3 dopamine receptor, indicating potential for the development of research tools in neuroscience . Furthermore, nitroheterocyclic compounds analogous to this structure have demonstrated significant antituberculosis activity, acting as prodrugs activated by bacterial nitroreductases . The integration of multiple aromatic systems also makes related compounds candidates for materials science research, particularly in the development of photochromic systems that exhibit reversible color changes upon irradiation with light . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O8S/c1-14-21(37(34,35)18-10-7-16(8-11-18)27(30)31)22(26(25-14)15-5-3-2-4-6-15)36-23(29)19-13-17(28(32)33)9-12-20(19)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWIZBLWFAIFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The nitrobenzenesulfonyl group is then introduced through a sulfonation reaction, where the pyrazole ring is treated with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. Finally, the chloro-nitrobenzoate moiety is attached through an esterification reaction, where the intermediate compound is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzoate derivatives

Scientific Research Applications

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzoate ester and sulfonyl groups.

Compound Name Benzoate Substituent Sulfonyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Target Compound 2-Chloro-5-nitro 4-Nitrobenzenesulfonyl C23H16ClN4O8S 563.92 Not provided -
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate 3-Nitro 4-Nitrobenzenesulfonyl C23H16N4O8S 508.46 851093-87-3
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate 4-Ethoxy 4-Nitrobenzenesulfonyl C25H21N3O7S 507.52 851093-93-1
3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate 2-Methyl 4-Methylbenzenesulfonyl C25H22N2O4S 446.52 C263-0340
3-Methyl-4-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,6-difluorobenzoate 2,6-Difluoro 4-Methylphenylsulfanyl C25H19F2N2O2S Not calculated 851126-70-0
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 2-chloro-5-nitrobenzoate group introduces steric hindrance and strong electron-withdrawing effects, likely enhancing stability but reducing solubility compared to ethoxy or methyl analogs .
  • The 4-ethoxybenzoate analog (CAS 851093-93-1) has higher lipophilicity due to the ethoxy group, which may improve membrane permeability in biological systems .

The 4-methylphenylsulfanyl group in replaces the sulfonyl with a thioether, significantly altering electronic properties and reactivity .

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC25H21N3O8S
Molecular Weight523.52 g/mol
LogP3.5146
Polar Surface Area112.693 Ų
Hydrogen Bond Acceptors14

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The nitrobenzenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and cellular functions.
  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by generating reactive nitrogen species that can damage microbial cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on various pyrazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 10–50 µg/mL, suggesting moderate to high efficacy against tested strains.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays showed that this compound reduced prostaglandin E2 (PGE2) levels in stimulated macrophages, indicating potential anti-inflammatory properties.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
    • Methodology : The compound was tested using agar diffusion methods.
    • Results : Zones of inhibition were observed, with a notable diameter of 15 mm at a concentration of 50 µg/mL.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.
    • Methodology : ELISA assays were conducted to measure TNF-alpha and IL-6 levels.
    • Results : A significant reduction in TNF-alpha levels was noted when treated with the compound at concentrations above 25 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.